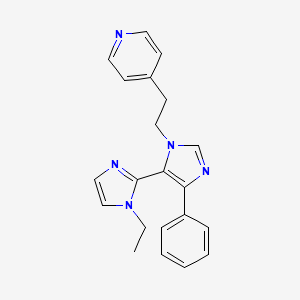![molecular formula C23H27N3O2 B4534717 7-(3-methylbenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4534717.png)
7-(3-methylbenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Vue d'ensemble
Description
Spirocyclic compounds, particularly those involving diazaspiro[4.5]decanone frameworks, are of significant interest in the field of medicinal and organic chemistry due to their pharmacological potential and intriguing chemical properties. The compound likely shares these interests, given its structural complexity and functional groups.
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves advanced organic synthesis techniques, including nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes. For instance, Smith et al. (2016) developed a series of N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, highlighting methodologies that may be relevant to synthesizing the compound (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including the study of their crystal structures and conformational properties, is critical for understanding their chemical behavior and potential interactions. For example, the crystal structure analysis of related spirocyclic compounds offers insights into their stereoselectivity and conformational preferences (Ousmer et al., 2001).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, including cycloadditions and functionalization at differentiated sites, allowing for a broad range of derivatives and applications. Chiaroni et al. (2000) reported the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] cycloaddition, indicating types of reactions these compounds can partake in (Chiaroni et al., 2000).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as melting points, solubility, and stability, are influenced by their molecular structure. Studies like those conducted by Thanusu et al. (2012), focusing on novel spirocyclic derivatives, provide valuable data on physical properties that are essential for their practical application and handling (Thanusu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, dictate the spirocyclic compounds' behavior in chemical reactions and their biological activity. The synthesis and evaluation of spirocyclic compounds, as explored by Thanusu et al. (2011) for their antimicrobial activities, highlight the importance of understanding these properties for targeted applications (Thanusu et al., 2011).
Propriétés
IUPAC Name |
7-[(3-methylphenyl)methyl]-2-(6-methylpyridine-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-5-3-6-19(13-17)15-25-11-4-9-23(22(25)28)10-12-26(16-23)21(27)20-8-7-18(2)24-14-20/h3,5-8,13-14H,4,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZCMYJKFYKRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=CN=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,6-dimethyl-2-{4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B4534636.png)
![3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4534652.png)
![methyl 4-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-4-oxobutanoate](/img/structure/B4534665.png)
![2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B4534672.png)
![[3-(3-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinyl]methanol](/img/structure/B4534673.png)

![1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534676.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4534682.png)
![N-{1-[2-(methylamino)-2-oxoethyl]-1H-pyrazol-4-yl}-4-[(3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B4534685.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-furamide](/img/structure/B4534698.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B4534708.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4534710.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4534714.png)
![N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4534728.png)